molecular formula C15H20NNaO4 B1663544 Salcaprozate sodium(SNAC) CAS No. 203787-91-1

Salcaprozate sodium(SNAC)

Cat. No. B1663544
M. Wt: 301.31 g/mol
InChI Key: UOENJXXSKABLJL-UHFFFAOYSA-M
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Description

Salcaprozate sodium, also known as SNAC, is a leading intestinal permeation enhancer used in oral peptide formulations in clinical trials. It is debated for its mechanism of action on intestinal epithelia, particularly in comparison to sodium caprate (C10). While both agents are primarily surfactants, SNAC is distinguished by its lack of effect on transepithelial electrical resistance (TEER) and paracellular flux at non-cytotoxic concentrations, unlike C10 which can alter tight junction proteins and increase  permeability[]. Additionally, SNAC, in combination with a proteolysis inhibitor, has been shown to significantly increase the systemic exposure of orally administered peptides, suggesting its potential in enhancing oral drug  delivery[].

Synthesis Analysis

The synthesis of salcaprozate sodium is not directly discussed in the provided papers. However, the synthesis of related compounds such as sodium salicylate involves chemical reactions that may be relevant to the synthesis of salcaprozate sodium. Sodium salicylate, for instance, is a product of salicylic acid and sodium, which could provide insights into the synthesis process of salcaprozate  sodium[].

Molecular Structure Analysis

The molecular structure of salcaprozate sodium is not explicitly detailed in the provided papers. However, the structure of sodium salicylate, a related compound, has been characterized by single-crystal X-ray diffraction, revealing a layered crystal structure with ionic sheets and π-stacked aromatic  rings[]. This information could be extrapolated to hypothesize about the molecular structure of salcaprozate sodium, which may also exhibit specific structural features that facilitate its function as a permeation enhancer.

Chemical Reactions Analysis

Sodium salicylate, a related compound to salcaprozate sodium, has been shown to undergo various chemical reactions. For example, it can activate DNA binding by the heat shock transcription factor and modulate the activity of mitogen-activated protein kinases, which are important for cellular responses to stress and  inflammation[][]. These reactions are indicative of the complex biochemical interactions that salicylate derivatives, including salcaprozate sodium, may participate in within biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of salcaprozate sodium are indirectly inferred from studies on sodium salicylate. Sodium salicylate affects the microstructure of aqueous micellar solutions and their rheological responses, indicating that it can influence the physical properties of solutions it is part  of[]. Additionally, sodium salicylate undergoes thermal decomposition with the release of CO2 and phenol, which suggests that salcaprozate sodium may also have specific thermal  properties[]. The photophysical study of sodium salicylate reveals temperature-dependent absorption bands and emission from the phenolate structure, which could be relevant to understanding the photophysical properties of salcaprozate  sodium[].

Common Problem

Some frequently asked questions about Salcaprozate sodium(Salcaprozate sodium(SNAC))

How does Salcaprozate sodium(Salcaprozate sodium(SNAC))  work?
As the tablet is eroded, Salcaprozate sodium(Salcaprozate sodium(SNAC))  causes a local increase in pH via a buffering action. In vitro evidence suggests that this increase in gastric pH may protect semaglutide from enzymatic degradation by reducing the conversion of pepsinogen to pepsin [].
Is Salcaprozate sodium(Salcaprozate sodium(SNAC))  fda approved?
The precedent approval of Eligen B12, and the FDA GRAS of Salcaprozate sodium(Salcaprozate sodium(SNAC))  gained in the process, have made the development of the current Rybelsus product much easier[].
What is the Salcaprozate sodium(Salcaprozate sodium(SNAC))  in semaglutide?
Oral semaglutide uses sodium N-(8-[2-hydroxybenzoyl] amino) caprylate (Salcaprozate sodium(Salcaprozate sodium(SNAC))) technology to enhance the absorption of semaglutide in the stomach and protect it from degradation by gastric enzymes[].

Scientific Research Applications

Enhancement of Oral Peptide Delivery

Brief Description of the Application:  Salcaprozate sodium is investigated for its ability to enhance the oral bioavailability of peptides, which are typically subject to rapid proteolysis and poor membrane permeation in the gastrointestinal  tract["].
Research Methodologies:  A study was conducted on pigs to assess the combined effect of salcaprozate sodium as a permeation enhancer and soybean trypsin inhibitor as a proteolysis inhibitor on the systemic exposure of the peptide  teriparatide["].
Key Findings:  The combination of salcaprozate sodium and soybean trypsin inhibitor significantly increased the maximum concentration (Cmax) and area under the curve (AUC) of teriparatide, suggesting that this combination could be a promising strategy for oral delivery of  peptides["].

Comparison of Intestinal Permeation Enhancers

Brief Description of the Application:  Salcaprozate sodium (Salcaprozate sodium(SNAC)) is compared with sodium caprate (C10) to understand their mechanisms of action as intestinal permeation  enhancers["].
Research Methodologies:  The study utilized Caco-2 assays to measure transepithelial electrical resistance (TEER), permeability, and the effects on tight junction-associated proteins. Additionally, cytotoxicity assays and high content analysis (HCA) were used to assess cellular  parameters["].
Key Findings:  Salcaprozate sodium(SNAC) did not affect TEER or permeability at non-cytotoxic concentrations, unlike C10, which reduced TEER and increased permeability. Salcaprozate sodium(SNAC) was less potent than C10 in causing lysosomal and nuclear changes and plasma membrane perturbation, indicating that while both agents are surfactants, C10 has additional tight junction-opening  effects["].

Modulation of Cellular Responses

Brief Description of the Application:  Salcaprozate sodium's related compound, sodium salicylate, has been studied for its effects on cellular responses such as apoptosis, the heat shock response, and metabolic  rate["].
Research Methodologies:  Various in vitro studies have been conducted using human fibroblasts, HepG2 cells, cultured rat hepatocytes, and human cells to investigate the effects of sodium salicylate on cellular signaling pathways, enzyme levels, and transcriptional  responses["].
Key Findings:  Sodium salicylate was found to induce apoptosis via p38 MAPK  activation["], increase CYP2E1 levels and enhance arachidonic acid  toxicity, activate the heat shock transcription factor without inducing heat shock gene  transcription, and stimulate metabolic rate in both whole animals and isolated  tissues.
Salcaprozate sodium and its related compounds have diverse applications in enhancing oral peptide delivery, modulating cellular responses, and potentially improving the bioavailability of therapeutic agents. The research methodologies employed range from in vivo animal studies to various in vitro assays, providing a comprehensive understanding of their effects and mechanisms of action.

Mechanism Of Action

Salcaprozate sodium(Salcaprozate sodium(Salcaprozate sodium(SNAC)))  functions primarily as an intestinal permeation enhancer, with a unique mechanism that distinguishes it from other similar compounds. Its action is characterized by minimal disruption to intestinal barrier function and the ability to enhance the oral bioavailability of macromolecules, influenced by the gastrointestinal environment.
Effect on Intestinal Permeability: Salcaprozate sodium(Salcaprozate sodium(SNAC))  differs from other compounds like sodium caprate (C10) in its interaction with intestinal epithelial cells. While C10 reduces transepithelial electrical resistance (TEER) and increases permeability across Caco-2 monolayers, Salcaprozate sodium(Salcaprozate sodium(SNAC))  shows no significant effects on either parameter except at cytotoxic concentrations. This indicates that Salcaprozate sodium(Salcaprozate sodium(SNAC))'s action does not significantly disrupt the integrity of intestinal barrier function (Twarog et al., 2020).
Oral Bioavailability Enhancement: Salcaprozate sodium(Salcaprozate sodium(SNAC))  is recognized for its ability to increase the oral bioavailability of macromolecules. It acts differently from compounds like sodium caprate in this regard, although the specific scientific reasons for preferring one over the other are not clear. The role of Salcaprozate sodium(Salcaprozate sodium(SNAC))  in enhancing the absorption of orally administered compounds, especially macromolecules, is a crucial aspect of its mechanism of action (Twarog, Fattah, Heade, Maher, Fattal, &  Brayden, 2019).
Influence of Bile and Luminal Composition: The efficacy of Salcaprozate sodium(Salcaprozate sodium(SNAC))  as a permeation enhancer is influenced by the bile composition and the luminal composition of intestinal fluid. These factors contribute to the variability in the absorption of drugs when administered with transient permeability enhancers like Salcaprozate sodium(Salcaprozate sodium(SNAC)). This indicates the importance of the gastrointestinal environment in determining Salcaprozate sodium(Salcaprozate sodium(SNAC))'s effectiveness (Hossain, Joyce, Parrow, Jõemetsa, Höök, Larsson, &  Bergström, 2020).

Biochemical And Physiological Effects

Salcaprozate sodium(Salcaprozate sodium(SNAC))  has various biochemical and physiological effects that have been explored in scientific research. Here are some notable findings:
Intestinal Permeability: Salcaprozate sodium(Salcaprozate sodium(SNAC)), compared to sodium caprate (C10), does not significantly affect transepithelial electrical resistance (TEER) or permeability across Caco-2 monolayers except at cytotoxic concentrations. This indicates that Salcaprozate sodium(Salcaprozate sodium(SNAC))  may have minimal impact on the integrity of the intestinal barrier (Twarog et al., 2020).
Influence on Systemic Exposure of Peptides: When combined with soybean trypsin inhibitor, Salcaprozate sodium(Salcaprozate sodium(SNAC))  significantly increases the systemic exposure of peptide teriparatide after intraduodenal administration. This suggests that Salcaprozate sodium(Salcaprozate sodium(SNAC))  can enhance the absorption and systemic availability of certain peptides (Burshtein et al., 2021).
Effects on Cerebral Circulation: Sodium salicylate, a related compound, has been found to reduce the response of cerebral circulation to hypercapnia and increase cerebral oxygen consumption. This indicates a potential impact on cerebral metabolism and blood flow regulation (Pickard, Rose, Shaw, &  Strathdee, 1980).
Respiratory Stimulant Action: Sodium salicylate is known to have a direct respiratory stimulant action, potentially increasing oxygen consumption. Such effects could be significant at dosages around 100 mg/kg when administered intravenously (Tenney &  Miller, 1955).
Impact on Biofilm Formation: Sodium salicylate, closely related to Salcaprozate sodium(Salcaprozate sodium(SNAC)), has been shown to decrease bacterial adherence to contact lenses and inhibit biofilm formation. This could have implications for preventing bacterial colonization on medical devices (Farber et al., 1995).
Influence on Growth and Development: In studies involving pregnant rats, Salcaprozate sodium(Salcaprozate sodium(SNAC))  administration at certain doses resulted in a slight decrease in maternal body weights and prolonged gestation, but had no effects on growth and development in surviving offspring (Riley &  York, 2009).

Experimental Operation

Experimental research on Salcaprozate sodium

Combining salcaprozate sodium and soybean trypsin inhibitor significantly improves oral delivery of peptide teriparatide in pigs, achieving higher systemic exposure compared to either method alone.
Oral delivery of peptides and proteins is hindered by their rapid proteolysis in the gastrointestinal tract and their inability to permeate biological membranes. Various drug delivery approaches are being investigated and implemented to overcome these obstacles. In the discussed study conducted in pigs, an investigation was undertaken to assess the effect of combination of a permeation enhancer – salcaprozate sodium, and a proteolysis inhibitor – soybean trypsin inhibitor, on the systemic exposure of the peptide teriparatide, following intraduodenal administration. Results demonstrate that this combination achieves significantly higher Cmax and AUC (~10- and ~20-fold respectively) compared to each of these methodologies on their own. It was thus concluded that an appropriate combination of different technological approaches may considerably contribute to an efficient oral delivery of biological macromolecules[][][].
Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (Salcaprozate sodium(SNAC)) and Sodium Caprate (C10).
Salcaprozate sodium (Salcaprozate sodium(SNAC)) and sodium caprate (C10) are two of the most advanced intestinal permeation enhancers (PEs) that have been tested in clinical trials for oral delivery of macromolecules. Their effects on intestinal epithelia were studied for over 30 years, yet there is still debate over their mechanisms of action. C10 acts via openings of epithelial tight junctions and/or membrane perturbation, while for decades Salcaprozate sodium(SNAC) was thought to increase passive transcellular permeation across small intestinal epithelia based on increased lipophilicity arising from non-covalent macromolecule complexation. More recently, an additional mechanism for Salcaprozate sodium(SNAC) associated with a pH-elevating, monomer-inducing, and pepsin-inhibiting effect in the stomach for oral delivery of semaglutide was advocated. Comparing the two surfactants, we found equivocal evidence for discrete mechanisms at the level of epithelial interactions in the small intestine, especially at the high doses used in vivo. Evidence that one agent is more efficacious compared to the other is not convincing, with tablets containing these PEs inducing single-digit highly variable increases in oral bioavailability of payloads in human trials, although this may be adequate for potent macromolecules. Regarding safety, Salcaprozate sodium(SNAC) has generally regarded as safe (GRAS) status and is Food and Drug Administration (FDA)-approved as a medical food (Eligen®-Vitamin B12, Emisphere, Roseland, NJ, USA), whereas C10 has a long history of use in man, and has food additive status. Evidence for co-absorption of microorganisms in the presence of either Salcaprozate sodium(SNAC) or C10 has not emerged from clinical trials to date, and long-term effects from repeat dosing beyond six months have yet to be assessed. Since there are no obvious scientific reasons to prefer Salcaprozate sodium(SNAC) over C10 in orally delivering a poorly permeable macromolecule, then formulation, manufacturing, and commercial considerations are the key drivers in decision-making[][][].

Advantages And Limitations For Lab Experiments

The use of Salcaprozate sodium(Salcaprozate sodium(SNAC))  in laboratory experiments offers several advantages and limitations:

Advantages

Enhancement of Permeability: Salcaprozate sodium(Salcaprozate sodium(SNAC))  is effective in enhancing the permeability of certain compounds across intestinal barriers. This property is crucial for studying the oral delivery of macromolecules in pharmaceutical research (Twarog et al., 2020).
Minimal Disruption to Barrier Function: Unlike other compounds such as sodium caprate, Salcaprozate sodium(Salcaprozate sodium(SNAC))  does not significantly affect transepithelial electrical resistance (TEER) or permeability, except at cytotoxic concentrations, indicating minimal disruption to the integrity of the intestinal barrier in experimental settings (Twarog et al., 2020).
Systemic Exposure Enhancement: In combination with other compounds, Salcaprozate sodium(Salcaprozate sodium(SNAC))  has been shown to significantly increase the systemic exposure of peptides after administration, which can be beneficial in pharmacokinetic studies (Burshtein et al., 2021).

Limitations

Cytotoxic Concentrations: At high concentrations, Salcaprozate sodium(Salcaprozate sodium(SNAC))  can become cytotoxic. This limits its utility in studies where high doses might be required, as it could lead to confounding results due to its toxic effects (Twarog et al., 2020).
Variable Efficacy: The efficacy of Salcaprozate sodium(Salcaprozate sodium(SNAC))  as a permeation enhancer can vary depending on the specific experimental conditions and the compounds being tested. This variability may present challenges in standardizing experimental protocols and interpreting results (Twarog et al., 2020).
Interindividual Variability: The effectiveness of Salcaprozate sodium(Salcaprozate sodium(SNAC))  in enhancing drug absorption can be influenced by individual differences in bile and luminal composition of the intestinal fluid, which could lead to variability in experimental outcomes (Hossain et al., 2020).

Future Directions

The future directions for research involving Salcaprozate sodium(Salcaprozate sodium(SNAC))  are shaped by its unique properties and potential applications.
Enhancing Drug Delivery: Given its role in enhancing the permeability of compounds across intestinal barriers, future research may focus on optimizing Salcaprozate sodium(Salcaprozate sodium(SNAC))'s use in facilitating the oral delivery of various drugs, particularly those with poor bioavailability. Studies might explore combining Salcaprozate sodium(Salcaprozate sodium(SNAC))  with other compounds to maximize systemic exposure of orally administered peptides (Burshtein et al., 2021).
Neurological Disorders: Considering the protective effects of sodium salicylate, a related compound, against impairments in dopaminergic neurotransmission, there is potential for exploring Salcaprozate sodium(Salcaprozate sodium(SNAC))  in the context of neurodegenerative diseases like Parkinson's. Research could focus on Salcaprozate sodium(Salcaprozate sodium(SNAC))'s neuroprotective properties and its utility in treating or managing neurological conditions (Ferger et al., 1999).
Thyroid Hormone Interactions: Studies have shown that sodium salicylate can influence thyroid hormone levels in the serum. Future research might investigate whether Salcaprozate sodium(Salcaprozate sodium(SNAC))  has similar effects and how it could impact thyroid hormone interactions, potentially offering insights into endocrine system functioning (Larsen, 1972).
Cerebral Blood Flow and Metabolism: Research on sodium salicylate's impact on cerebral circulation suggests that exploring Salcaprozate sodium(Salcaprozate sodium(SNAC))'s effects on cerebral blood flow and oxygen consumption could be valuable. This line of investigation may provide new insights into the management of cerebral metabolic disorders (Pickard et al., 1980).
Understanding Mechanisms of Action: Despite its known effects on intestinal permeability, the specific mechanisms by which Salcaprozate sodium(Salcaprozate sodium(SNAC))  operates are not fully understood. Future research should aim to elucidate these mechanisms in greater detail, enhancing our understanding of how Salcaprozate sodium(Salcaprozate sodium(SNAC))  interacts with biological systems (Twarog et al., 2020).
Interindividual Variability in Drug Absorption: Since the effectiveness of Salcaprozate sodium(Salcaprozate sodium(SNAC))  can be influenced by individual differences in bile and luminal composition, future studies could focus on understanding this variability. This research would be critical in personalizing drug therapy and maximizing the therapeutic benefits of drugs administered with Salcaprozate sodium(Salcaprozate sodium(SNAC))  (Hossain et al., 2020).

properties

IUPAC Name

sodium;8-[(2-hydroxybenzoyl)amino]octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4.Na/c17-13-9-6-5-8-12(13)15(20)16-11-7-3-1-2-4-10-14(18)19;/h5-6,8-9,17H,1-4,7,10-11H2,(H,16,20)(H,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOENJXXSKABLJL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20NNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174306
Record name Salcaprozate sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Salcaprozate sodium

CAS RN

203787-91-1
Record name Salcaprozate sodium [USAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salcaprozate sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 8-[(2-hydroxybenzoyl)amino]octanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SALCAPROZATE SODIUM
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Free acid of SNAC (i.e. N-(8-[2-hydroxybenzoyl]amino)caprylic acid) was prepared as follows. The monosodium SNAC prepared in Example 12 was acidified with 1 equivalent of concentrated hydrochloric acid in water and stirred. The solution was then vacuum filtered and vacuum dried to yield the free acid.
Name
monosodium SNAC
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
307
Citations
C Twarog, S Fattah, J Heade, S Maher, E Fattal… - Pharmaceutics, 2019 - mdpi.com
Salcaprozate sodium (SNAC) and sodium caprate (C 10 ) are two of the most advanced intestinal permeation enhancers (PEs) that have been tested in clinical trials for oral delivery of …
Number of citations: 158 www.mdpi.com
S Fattah, M Ismaiel, B Murphy, A Rulikowska… - European Journal of …, 2020 - Elsevier
… The intestinal permeation enhancer (PE) salcaprozate sodium (SNAC) has Generally … The purpose of the study was to examine the capacity of salcaprozate sodium (SNAC), to increase …
Number of citations: 25 www.sciencedirect.com
MGI Riley, MC Castelli… - International journal of …, 2009 - journals.sagepub.com
Salcaprozate sodium (SNAC) (sodium 8-((2-hydroxybenzoyl) amino) octanoate, CAS RN 203787-91-1) is classified as an oral absorption promoter, and its potential therapeutic …
Number of citations: 32 journals.sagepub.com
C Twarog, E Fattal, M Noiray, B Illel, DJ Brayden… - International Journal of …, 2022 - Elsevier
… Increased oral bioavailability for oral peptide candidates has been reported from clinical trials when either salcaprozate sodium (SNAC) or sodium caprate (C 10 ) is incorporated in the …
Number of citations: 3 www.sciencedirect.com
L Smith, J Mosley, M Ford… - Journal of Hematology …, 2016 - search.ebscohost.com
… Objective: The purpose of this review is to compare cyanocobalamin/salcaprozate sodium (SNAC) with other available cyanocobalamin formulations based on pharmacokinetics and …
Number of citations: 6 search.ebscohost.com
MGI Riley, RG York - International journal of toxicology, 2009 - journals.sagepub.com
Salcaprozate sodium (SNAC) (sodium 8-((2-hydroxybenzoyl) amino) octanoate, CAS RN 203787-91-1) is classified as an oral absorption promoter and may be a useful means for …
Number of citations: 5 journals.sagepub.com
G Burshtein, C Itin, JCY Tang, H Galitzer… - International journal of …, 2021 - Elsevier
… In the present work, hPTH(1–34) was co-formulated with either a permeation enhancer – salcaprozate sodium (SNAC), a protease inhibitor – soybean trypsin inhibitor (SBTI), or both. …
Number of citations: 9 www.sciencedirect.com
M Holman, J Klein, D Frempong, S Dinh, A Puri - 2022 - dc.etsu.edu
… This study aimed to investigate salcaprozate sodium (SNAC) as a chemical enhancer for optimized drug delivery to the dermis for potential remedial effects of CS gels. Gels were …
Number of citations: 0 dc.etsu.edu
PD Jonathan Courtney - jhoponline.com
… The purpose of this review is to compare cyanocobalamin/salcaprozate sodium (SNAC) with other available vitamin B 12 formulations based on their pharmacokinetics, efficacy, and …
Number of citations: 2 www.jhoponline.com
C Twarog, K Liu, PJ O'Brien, KA Dawson… - European Journal of …, 2020 - Elsevier
… The MCFA, sodium caprate (C 10 ), and the C 8 derivative, salcaprozate sodium (SNAC), are the key components of the most advanced solid-dose oral peptide formulations with over …
Number of citations: 35 www.sciencedirect.com

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